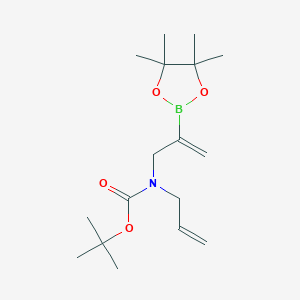

tert-Butyl allyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate

Beschreibung

tert-Butyl allyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate (CAS: 212127-74-7) is a boronic ester derivative characterized by its tert-butyl carbamate group, allyl substituents, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring. Its molecular formula is C₁₇H₃₀BNO₄, with a molecular weight of 323.235 g/mol . The compound serves as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions due to its stable boronic ester moiety . The allyl groups provide additional sites for functionalization, enabling applications in medicinal chemistry and materials science .

Eigenschaften

IUPAC Name |

tert-butyl N-prop-2-enyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30BNO4/c1-10-11-19(14(20)21-15(3,4)5)12-13(2)18-22-16(6,7)17(8,9)23-18/h10H,1-2,11-12H2,3-9H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDRNMYOBOWKOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=C)CN(CC=C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of tert-Butyl allyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate typically involves the following steps:

Starting Materials: The synthesis begins with tert-butyl carbamate and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Reaction Conditions: The reaction is carried out under inert atmosphere conditions, often using a palladium catalyst to facilitate the coupling reaction.

Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

tert-Butyl allyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boron atom acts as a Lewis acid.

Oxidation and Reduction: The boron-containing dioxaborolane ring can be oxidized or reduced under specific conditions, leading to the formation of different products.

Suzuki-Miyaura Coupling: This is a key reaction where the compound is used to form carbon-carbon bonds, often in the presence of a palladium catalyst and a base. The major products of this reaction are biaryl compounds.

Wissenschaftliche Forschungsanwendungen

tert-Butyl allyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Wirkmechanismus

The mechanism of action of tert-Butyl allyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate involves its ability to act as a Lewis acid, facilitating various chemical reactions. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, making it a versatile reagent in organic synthesis. The compound’s molecular targets and pathways depend on the specific reaction it is involved in, such as the formation of carbon-carbon bonds in Suzuki-Miyaura coupling.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structurally related compounds, their synthesis routes, yields, and key applications:

Key Comparative Analysis

Reactivity in Cross-Coupling Reactions :

- The target compound’s allyl groups offer unique reactivity for conjugate additions or further functionalization, distinguishing it from aryl-substituted analogs like 3p (trifluoromethyl benzyl) or S13 (naphthyl) .

- Compound 3e (tolyloxy-allyl ether) demonstrates enhanced stability in Pd-catalyzed couplings due to its electron-rich aromatic system, achieving a higher yield (71%) compared to indole-based derivatives (e.g., 74 , 75%) .

Structural Impact on Applications :

- Sulfonyl-linked derivatives () are prioritized in medicinal chemistry for their bioavailability, whereas cyclohexenyl analogs () are favored in asymmetric synthesis for their chiral centers.

- The trifluoromethyl group in 3p improves metabolic stability in drug candidates, a feature absent in the target compound .

Synthetic Methodologies :

- Miyaura borylation (Pd(dppf)Cl₂, KOAc) is a common route for aryl boronic esters (e.g., S13 , 3e ), while vinyl boronate synthesis (e.g., 74 ) requires specialized Pd catalysts .

- The target compound’s commercial availability () suggests scalability, whereas 3p and S13 require multi-step purification .

Physical Properties :

- Allyl-substituted boronic esters (target compound, 3e ) are typically liquids or low-melting solids, whereas aryl-substituted derivatives (e.g., S13 ) are crystalline solids with higher melting points .

Biologische Aktivität

tert-Butyl allyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate (CAS No. 1202794-01-1) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

- Molecular Formula : C14H26BNO4

- Molecular Weight : 283.171 g/mol

- CAS Number : 1202794-01-1

The compound features a dioxaborolane moiety which is known for its utility in organic synthesis and potential therapeutic applications.

Synthesis

The synthesis of tert-butyl allyl carbamate derivatives typically involves the reaction of tert-butyl carbamate with allyl boronates. The presence of the dioxaborolane unit enhances the compound's stability and reactivity in various biological assays.

Antitumor Activity

Recent studies have indicated that compounds containing dioxaborolane groups exhibit significant antitumor properties. For instance, derivatives similar to tert-butyl allyl carbamate have shown promising results in inhibiting cell proliferation in various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 0.56 | Induction of apoptosis |

| Compound B | HL-60 | 1.0 | Tubulin polymerization inhibition |

In particular, certain derivatives demonstrated an IC50 value as low as 0.56 µM against A549 lung cancer cells, indicating potent cytotoxic activity .

The mechanism by which tert-butyl allyl carbamate exerts its biological effects appears to involve:

- Induction of Apoptosis : Compounds with similar structures have been shown to increase the sub-G1 peak in flow cytometry assays, indicating enhanced apoptotic activity in treated cells .

- Inhibition of Tubulin Polymerization : Studies have reported that related compounds inhibit tubulin polymerization, which is crucial for cell division .

Study 1: Antiproliferative Effects

A study conducted on various derivatives including tert-butyl allyl carbamate assessed their antiproliferative effects on multiple cancer cell lines. The findings suggested that modifications in the dioxaborolane structure significantly influenced biological activity.

Study 2: Molecular Docking Simulations

Molecular docking studies revealed that the compound interacts favorably with tubulin at the colchicine binding site, suggesting a potential mechanism for its antitumor activity. The calculated free energy values indicated strong binding affinity, further supporting its role as an anticancer agent .

Q & A

Q. What are the common synthetic routes for tert-butyl allyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate, and how can purity be optimized?

Synthesis typically involves sequential functionalization:

- Step 1 : Introduction of the dioxaborolane group via Suzuki-Miyaura coupling or direct borylation under palladium catalysis. For example, analogous compounds use Pd(dppf)Cl₂ with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in anhydrous THF at 80–100°C .

- Step 2 : Protection of the amine group with tert-butyl carbamate (Boc) under Schlenk conditions using Boc anhydride and DMAP in dichloromethane .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures improve purity. Monitor by ¹H NMR and LC-MS to confirm absence of unreacted boronic ester intermediates .

Q. How should this compound be stored to maintain stability, and what handling precautions are critical?

- Storage : Inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the dioxaborolane ring. Use amber vials to avoid photodegradation .

- Handling : Avoid moisture (use glove boxes or sealed systems) and direct contact due to potential skin/eye irritation (wear nitrile gloves and goggles). Hazard statements H315/H319/H335 indicate risks of respiratory irritation—use fume hoods .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in reactions involving the allyl and dioxaborolane groups?

The allyl and dioxaborolane moieties exhibit competing reactivities:

- Selective cross-coupling : Use Pd(PPh₃)₄ with aryl halides in THF/water (3:1) at 60°C to favor Suzuki-Miyaura coupling at the boronic ester while preserving the allyl group. Kinetic studies show that electron-rich aryl halides react faster with the dioxaborolane .

- Protection/deprotection : Temporarily protect the allyl group via hydroboration with 9-BBN, enabling selective functionalization of the carbamate .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

- DFT calculations : Optimize molecular geometry using Gaussian 16 at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (FMOs). The dioxaborolane’s LUMO (-1.2 eV) suggests nucleophilic attack at boron is favored .

- Molecular docking : For biological studies, dock the compound into enzymes (e.g., proteases) using AutoDock Vina. The carbamate group’s hydrogen-bonding capacity may enhance binding affinity to catalytic serine residues .

Q. How to resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies often arise from:

- Catalyst loading : Lower Pd(OAc)₂ concentrations (<2 mol%) reduce side reactions but prolong reaction times. A balance is required for optimal yield .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may hydrolyze the dioxaborolane. Use anhydrous toluene with molecular sieves for moisture-sensitive steps .

- Validation : Replicate conditions using standardized protocols (e.g., Biotage Initiator+ for microwave-assisted synthesis) and compare yields via HPLC area-percent analysis .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 387.33 g/mol (analogous compound) | |

| Solubility | Low in H₂O; soluble in THF, DCM | |

| Stability | Stable under argon (2–8°C) |

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Pd Catalyst | Pd(dppf)Cl₂ (5 mol%) | 85–90% |

| Temperature | 80°C | Maximizes coupling |

| Solvent System | THF/H₂O (3:1) | Prevents hydrolysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.